REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[O:8](C(OC(C)(C)C)=O)[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=O.C(N(CC)CC)C>CO>[C:9]([NH:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:8]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NCCCC(=O)O
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
5.39 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
methanol was removed under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
the obtained material was redissolved in 100 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Then, the resultant solution was subjected to separation
|
Type
|
CUSTOM
|
Details
|
After that, recrystallization with hexane at 4° C.
|
Type
|
CUSTOM
|
Details
|
collection
|
Type
|
FILTRATION
|
Details
|
filter (G6)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 34.4 mmol | |
AMOUNT: MASS | 6.98 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |